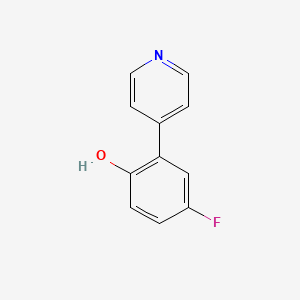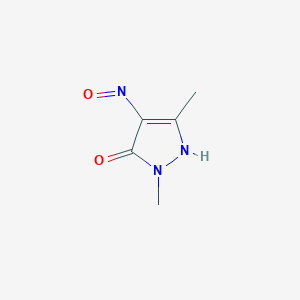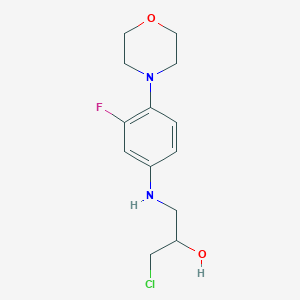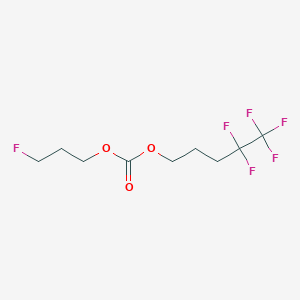![molecular formula C60H48O24 B12089259 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)- CAS No. 97233-47-1](/img/structure/B12089259.png)
8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamtannin D2 is a naturally occurring polyphenolic compound isolated from the bark of cinnamon trees and the berries of Vaccinium vitis-idaea L. It belongs to the class of tannins, specifically proanthocyanidins, which are known for their antioxidant properties. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamtannin D2 is complex due to its polyphenolic structure. Typically, it involves the extraction from natural sources rather than synthetic routes. The extraction process includes:
Collection and Drying: Fresh bark or berries are collected and dried.
Solvent Extraction: The dried material is soaked in organic solvents like ethanol or ether to dissolve the tannins.
Filtration and Evaporation: The solvent is filtered to remove solid residues, and then evaporated to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate Cinnamtannin D2.
Industrial Production Methods
Industrial production of Cinnamtannin D2 follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large quantities of plant material are processed using industrial-grade solvents.
Continuous Filtration: Automated filtration systems are used to handle large volumes.
Solvent Recovery: Solvents are recovered and reused to minimize waste.
High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification to ensure high purity of the compound.
化学反应分析
Types of Reactions
Cinnamtannin D2 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: Various substitution reactions can occur on the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Catechins, epicatechins.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Cinnamtannin D2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the food industry as a natural preservative and in cosmetics for its skin-protective effects.
作用机制
The mechanism of action of Cinnamtannin D2 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates metal ions, preventing oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Anti-diabetic Effects: Enhances insulin sensitivity and modulates glucose metabolism.
相似化合物的比较
Cinnamtannin D2 is compared with other proanthocyanidins such as:
Procyanidin B2: Similar antioxidant properties but differs in its specific molecular structure and sources.
Epicatechin: A simpler monomeric unit with distinct biological activities.
Catechin: Another monomeric unit with well-documented health benefits.
Cinnamtannin D2 stands out due to its unique doubly-linked structure, which contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
97233-47-1 |
|---|---|
分子式 |
C60H48O24 |
分子量 |
1153.0 g/mol |
IUPAC 名称 |
(1R,5R,6R,7S,13R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48+,49-,50+,51+,52+,53+,54+,55+,59?,60+/m0/s1 |
InChI 键 |
QRQAODSINXAOBF-FOXNHLEZSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6C([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)









![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
